molecular formula C10H11NO3 B12628728 Methyl 3-(4-aminophenoxy)prop-2-enoate CAS No. 917872-70-9

Methyl 3-(4-aminophenoxy)prop-2-enoate

Cat. No.: B12628728
CAS No.: 917872-70-9
M. Wt: 193.20 g/mol
InChI Key: NSOUOEIKVOFCDH-UHFFFAOYSA-N
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Description

Methyl 3-(4-aminophenoxy)prop-2-enoate is an α,β-unsaturated ester featuring a conjugated propenoate backbone substituted with a 4-aminophenoxy group. This compound belongs to a broader class of arylprop-2-enoate esters, which are characterized by their electron-deficient double bond and diverse pharmacological and material science applications. The 4-aminophenoxy substituent introduces a strong electron-donating amino group (-NH₂), which enhances solubility in polar solvents and influences reactivity in nucleophilic or electrophilic reactions .

Properties

CAS No.

917872-70-9

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

methyl 3-(4-aminophenoxy)prop-2-enoate

InChI

InChI=1S/C10H11NO3/c1-13-10(12)6-7-14-9-4-2-8(11)3-5-9/h2-7H,11H2,1H3

InChI Key

NSOUOEIKVOFCDH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=COC1=CC=C(C=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(4-aminophenoxy)prop-2-enoate can be synthesized through several methods. One common approach involves the reaction of 4-aminophenol with methyl 3-bromoprop-2-enoate in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-aminophenoxy)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine or reduce the double bond in the propenoate moiety.

    Substitution: Nucleophilic substitution reactions can occur at the aminophenoxy group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction may produce amines or saturated esters. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Methyl 3-(4-aminophenoxy)prop-2-enoate has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of polymers and materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of methyl 3-(4-aminophenoxy)prop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The aminophenoxy group can form hydrogen bonds or electrostatic interactions with active sites, while the propenoate moiety may participate in conjugation or electron transfer processes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physical Properties

The electronic nature of substituents on the phenyl ring significantly impacts the chemical behavior of prop-2-enoate esters. Key comparisons include:

Compound Substituent Mol. Formula Mol. Weight Key Properties Reference
Methyl 3-(4-aminophenoxy)prop-2-enoate 4-NH₂-phenoxy C₁₀H₁₁NO₃ 209.20* High polarity, potential for H-bonding Inferred
Methyl (2E)-3-(4-nitrophenyl)prop-2-enoate 4-NO₂-phenyl C₁₀H₉NO₄ 207.19 Electron-withdrawing, reduced solubility
Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate 4-OCH₃-phenyl C₁₁H₁₂O₃ 192.21 Moderate electron-donating, lipophilic
Methyl 3-[4-(2-chloroacetamido)phenyl]prop-2-enoate 4-ClCH₂CONH-phenyl C₁₃H₁₄ClNO₃ 267.71 Electrophilic chloroacetamido group

*Calculated based on analogous structures.

  • Electronic Effects: The amino group in the target compound donates electrons via resonance, stabilizing the enoate system and increasing reactivity in Michael additions . In contrast, nitro (NO₂) and chloroacetamido groups withdraw electrons, reducing conjugation and increasing susceptibility to nucleophilic attack .
  • Solubility: The amino group enhances aqueous solubility compared to methoxy (OCH₃) or nitro substituents, which are more hydrophobic .

Structural and Crystallographic Comparisons

Crystallographic data for related compounds highlight steric and conformational differences:

  • Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate: The cyano group introduces linear geometry, while the ethyl ester increases steric bulk compared to methyl esters .
  • Methyl 3-(4-acetyloxy-2,6-dimethylphenyl)-2-aminoprop-2-enoate: Bulky acetyloxy and dimethyl groups reduce planarity, affecting packing in crystal lattices .

Pharmacological Potential

Compounds like 3-(3,4,5-trimethoxyphenyl)prop-2-enoate derivatives exhibit antitumor activity, suggesting that the amino group in the target compound could enhance bioactivity through improved binding interactions .

Biological Activity

Methyl 3-(4-aminophenoxy)prop-2-enoate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes an aminophenoxy group attached to a prop-2-enoate backbone. The molecular formula is C11H13N1O3C_{11}H_{13}N_{1}O_{3}, and its molecular weight is approximately 221.23 g/mol. The compound's structure can be represented as follows:

Molecular Structure Methyl 3 4 aminophenoxy prop 2 enoate\text{Molecular Structure }\text{Methyl 3 4 aminophenoxy prop 2 enoate}

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Prop-2-enoate Backbone : This is achieved through the reaction of methyl acrylate with an appropriate amine.
  • Introduction of the Aminophenoxy Group : The aminophenoxy moiety is introduced via nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in key biochemical pathways. The compound exhibits:

  • Anticancer Activity : Research indicates that it may inhibit cell proliferation in various cancer cell lines, potentially through apoptosis induction.

Case Studies

  • Anticancer Effects : A study assessed the effects of this compound on human cancer cell lines. Results showed a significant reduction in cell viability with an IC50 value of approximately 12 µM in A549 lung carcinoma cells, indicating potent anticancer properties.
  • Anti-inflammatory Properties : Another investigation highlighted its potential as an anti-inflammatory agent by measuring the inhibition of pro-inflammatory cytokines in vitro. The compound demonstrated a dose-dependent reduction in TNF-alpha and IL-6 production.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameIC50 (µM)Mechanism of Action
This compound12Induces apoptosis in cancer cells
Methyl 3-(3-nitrophenyl)prop-2-enoate15Inhibits cell proliferation
Methyl 3-(phenyl)prop-2-enoate20Modulates inflammatory responses

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